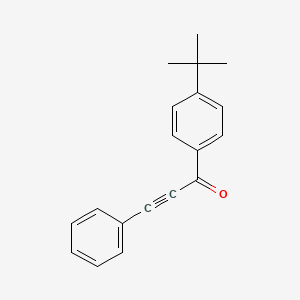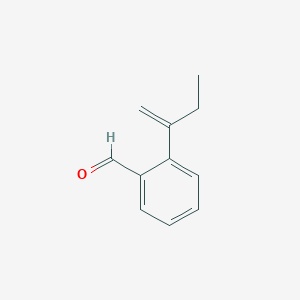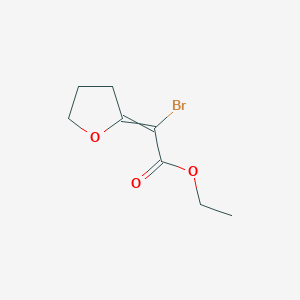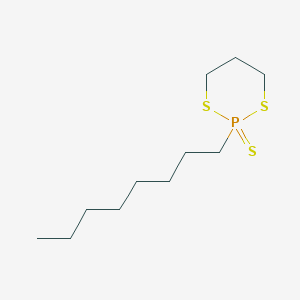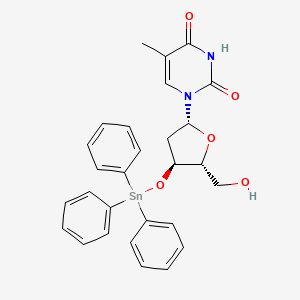
3'-O-(Triphenylstannyl)thymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-(Triphenylstannyl)thymidine is a modified nucleoside where the thymidine molecule is functionalized with a triphenylstannyl group at the 3’-hydroxyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-(Triphenylstannyl)thymidine typically involves the reaction of thymidine with triphenylstannyl chloride in the presence of a base. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for 3’-O-(Triphenylstannyl)thymidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3’-O-(Triphenylstannyl)thymidine can undergo various chemical reactions, including:
Substitution Reactions: The triphenylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tin atom.
Elimination Reactions: Under certain conditions, the triphenylstannyl group can be eliminated, leading to the formation of alkenes.
Common Reagents and Conditions
Common reagents used in reactions involving 3’-O-(Triphenylstannyl)thymidine include strong bases (e.g., sodium hydride) for substitution reactions and oxidizing agents (e.g., hydrogen peroxide) for oxidation reactions. The reactions are typically carried out in anhydrous solvents under inert atmosphere conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted thymidine derivatives, while oxidation reactions can produce oxidized tin species.
Scientific Research Applications
3’-O-(Triphenylstannyl)thymidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving DNA synthesis and repair, as it can be incorporated into DNA strands.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3’-O-(Triphenylstannyl)thymidine involves its incorporation into DNA strands during DNA synthesis. The triphenylstannyl group can interfere with the normal function of DNA polymerases, leading to the inhibition of DNA replication. This property makes it a potential candidate for use in antiviral and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used in the study of DNA synthesis.
5-Ethynyl-2’-deoxyuridine (EdU): Another thymidine analog used for tracking DNA synthesis.
5-Iodo-2’-deoxyuridine (IdU): Used in similar applications as BrdU and EdU
Uniqueness
3’-O-(Triphenylstannyl)thymidine is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical properties and reactivity compared to other thymidine analogs. This makes it particularly useful in specialized applications where its unique reactivity can be leveraged.
Properties
CAS No. |
842155-98-0 |
|---|---|
Molecular Formula |
C28H28N2O5Sn |
Molecular Weight |
591.2 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-triphenylstannyloxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N2O5.3C6H5.Sn/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8;3*1-2-4-6-5-3-1;/h3,6-8,13H,2,4H2,1H3,(H,11,15,16);3*1-5H;/q-1;;;;+1/t6-,7+,8+;;;;/m0..../s1 |
InChI Key |
WXKKQGVGOOPSQO-ZKRIHRHSSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



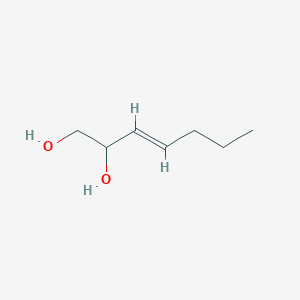
![({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B12533476.png)

![3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione](/img/structure/B12533494.png)
![4,4'-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B12533500.png)
![3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B12533511.png)
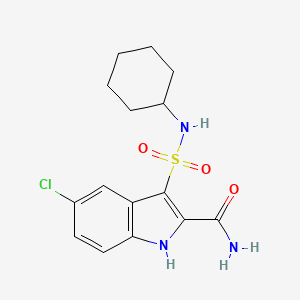
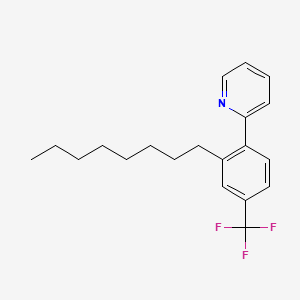
![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide](/img/structure/B12533534.png)
